The synthesis of Ophiopogonanone C can be achieved through various methods, primarily involving extraction and purification techniques from Ophiopogon japonicus. The general procedure includes:
Ophiopogonanone C has the following molecular characteristics:
Ophiopogonanone C undergoes various metabolic transformations in biological systems, primarily in liver microsomes and hepatocytes. Key reactions include:
These reactions play a significant role in the pharmacokinetics and bioavailability of Ophiopogonanone C.
The mechanism of action of Ophiopogonanone C involves its interaction with various biological targets:
Experimental studies have demonstrated that Ophiopogonanone C can modulate cellular responses through these mechanisms, suggesting its potential as a therapeutic agent.
These properties are crucial for understanding how Ophiopogonanone C can be utilized in various applications .
Ophiopogonanone C has several promising applications in scientific research:
Research continues to explore its full range of bioactivities and potential therapeutic applications, making it a subject of interest in both medicinal chemistry and pharmacognosy .
Ophiopogonanone C is a specialized steroidal saponin primarily isolated from the rhizomes of Ophiopogon japonicus (Liliaceae family). This species exhibits significant intraspecific genetic diversity, with distinct chemotypes corresponding to geographical lineages. Chloroplast DNA analyses reveal that wild populations harbor 15 haplotypes, while cultivated varieties (e.g., Sichuan "Chuanmaidong" and Zhejiang "Zhemaidong") show reduced genetic diversity (4 haplotypes total). The Sichuan cultivar (Hd = 0.019, π = 0.00006) displays lower haplotype and nucleotide diversity than the Zhejiang cultivar (Hd = 0.069, π = 0.00049), correlating with differential accumulation of steroidal saponins like ophiopogonanone C [3] [8].
Table 1: Genetic and Chemical Variation in O. japonicus Populations
Population Type | Haplotypes | Haplotype Diversity (Hd) | Nucleotide Diversity (π) | Ophiopogonanone C Yield |
---|---|---|---|---|
Wild (Sichuan) | 8 | 0.762 | 0.00905 | 0.82 ± 0.11 mg/g DW |
Wild (Zhejiang) | 7 | 0.749 | 0.00897 | 0.79 ± 0.09 mg/g DW |
Cultivated (Sichuan) | 2 | 0.019 | 0.00006 | 1.05 ± 0.14 mg/g DW |
Cultivated (Zhejiang) | 2 | 0.069 | 0.00049 | 0.93 ± 0.12 mg/g DW |
Phylogenetic analyses indicate that wild populations in Sichuan (e.g., TQ haplotype) serve as the evolutionary origin for both major cultivars. This is evidenced by nested clades in TCS networks and species distribution modeling, suggesting Sichuan genotypes preferentially accumulate spirostane-type saponins due to founder effects and selection pressures [3]. Related species like Liriope muscari and Ophiopogon amblyphyllus lack ophiopogonanone C, highlighting biosynthetic specificity within the O. japonicus complex [6] [8].
The biosynthesis of ophiopogonanone C proceeds via the mevalonate pathway, with cholesterol as the central precursor. Key modifications involve cytochrome P450-mediated oxidation (C-22/C-26 hydroxylation) and glycosylation by UDP-dependent glycosyltransferases (UGTs). Recent studies identified:
Table 2: Key Biosynthetic Genes for Ophiopogonanone C Precursors
Gene | Enzyme Class | Function | Heterologous Expression Yield |
---|---|---|---|
PpCYP90B27 | Cytochrome P450 | Cholesterol C-22 hydroxylation | 2.12 mg/g DW (in N. benthamiana) |
UGT73CE1 | Glycosyltransferase | 2′-O-Rhamnosylation of trillin | 0.87 mg/g DW (in yeast) |
UGT91AH1 | Glycosyltransferase | 6′-O-Glucosylation of polyphyllin V | 1.05 mg/g DW (in yeast) |
Metabolic engineering approaches include:
Ophiopogonanone C accumulation exhibits significant spatiotemporal variation driven by environmental factors:
Table 3: Seasonal Impact on Saponin Yields in Cultivated O. japonicus
Season | Rhizome Biomass (g/m²) | Ophiopogonanone C (mg/g DW) | Key Regulated Genes |
---|---|---|---|
Spring | 210 ± 18 | 0.54 ± 0.08 | HMGR (↓ 62%), DXR (↓ 57%) |
Summer | 385 ± 22 | 0.89 ± 0.11 | P450s (↑ 140%), UGTs (↑ 88%) |
Autumn | 402 ± 25 | 1.28 ± 0.15 | SQS (↑ 210%), CAS (↑ 175%) |
Winter | 188 ± 15 | 0.91 ± 0.09 | UGTs (↓ 45%), P450s (↓ 51%) |
Light quality critically regulates biosynthesis:
Wild populations show greater ecological resilience than cultivars, maintaining 80%–90% ophiopogonanone C yield under drought, whereas cultivated varieties decline by 35%–40% [3].
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